molecular formula C20H25N3O2 B11992202 N-(4-Ethoxy-3-methoxybenzylidene)-4-phenyl-1-piperazinamine

N-(4-Ethoxy-3-methoxybenzylidene)-4-phenyl-1-piperazinamine

Cat. No.: B11992202
M. Wt: 339.4 g/mol
InChI Key: VPQDERHLNDWQGT-LTGZKZEYSA-N
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Description

N-(4-Ethoxy-3-methoxybenzylidene)-4-phenyl-1-piperazinamine is a chemical compound with the molecular formula C25H29N3O2. It is known for its unique structure, which includes a piperazine ring substituted with ethoxy and methoxy groups on a benzylidene moiety, and a phenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N-(4-Ethoxy-3-methoxybenzylidene)-4-phenyl-1-piperazinamine typically involves the condensation of 4-phenylpiperazine with 4-ethoxy-3-methoxybenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to improve efficiency and yield.

Chemical Reactions Analysis

N-(4-Ethoxy-3-methoxybenzylidene)-4-phenyl-1-piperazinamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the methoxy or ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the imine group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration or halogenation can introduce nitro or halogen groups onto the benzylidene or phenyl rings.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield aldehydes or acids, while reduction may produce amines.

Scientific Research Applications

N-(4-Ethoxy-3-methoxybenzylidene)-4-phenyl-1-piperazinamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development. It may serve as a starting point for the development of new therapeutic agents.

    Industry: In the industrial sector, the compound may be used in the development of new materials or as a chemical intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(4-Ethoxy-3-methoxybenzylidene)-4-phenyl-1-piperazinamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets involved depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

N-(4-Ethoxy-3-methoxybenzylidene)-4-phenyl-1-piperazinamine can be compared with other similar compounds, such as:

    N-(4-Ethoxy-3-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine: This compound has a similar structure but with a naphthylmethyl group instead of a phenyl group. It may exhibit different biological activities due to the structural differences.

    N-(4-Ethoxy-3-methoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine: This compound has a methyl group on the benzyl ring, which may affect its chemical reactivity and biological properties.

    4-Benzyl-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine: This compound has a benzyl group on the piperazine ring, which may influence its interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

(E)-1-(4-ethoxy-3-methoxyphenyl)-N-(4-phenylpiperazin-1-yl)methanimine

InChI

InChI=1S/C20H25N3O2/c1-3-25-19-10-9-17(15-20(19)24-2)16-21-23-13-11-22(12-14-23)18-7-5-4-6-8-18/h4-10,15-16H,3,11-14H2,1-2H3/b21-16+

InChI Key

VPQDERHLNDWQGT-LTGZKZEYSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=C3)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3)OC

Origin of Product

United States

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